molecular formula C22H23N3O3 B12547691 (E)-1-[4-(Hexyloxy)phenyl]-2-(4-nitronaphthalen-1-yl)diazene CAS No. 143868-09-1

(E)-1-[4-(Hexyloxy)phenyl]-2-(4-nitronaphthalen-1-yl)diazene

Cat. No.: B12547691
CAS No.: 143868-09-1
M. Wt: 377.4 g/mol
InChI Key: YDOOPXUIKIDZBU-UHFFFAOYSA-N
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Description

(E)-1-[4-(Hexyloxy)phenyl]-2-(4-nitronaphthalen-1-yl)diazene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. This particular compound features a hexyloxy group attached to one phenyl ring and a nitro group attached to a naphthalene ring. Azobenzenes are known for their photochromic properties, meaning they can undergo reversible changes in structure when exposed to light, making them useful in various applications such as molecular switches and sensors.

Preparation Methods

The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-2-(4-nitronaphthalen-1-yl)diazene typically involves the following steps:

    Diazotization Reaction: The synthesis begins with the diazotization of an aromatic amine. For this compound, 4-nitro-1-naphthylamine is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-(hexyloxy)aniline in an alkaline medium to form the desired azobenzene compound. The reaction is typically carried out in the presence of a base such as sodium hydroxide (NaOH) to facilitate the coupling process.

Industrial production methods for azobenzenes often involve similar steps but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

(E)-1-[4-(Hexyloxy)phenyl]-2-(4-nitronaphthalen-1-yl)diazene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reductants like tin(II) chloride (SnCl2) in hydrochloric acid.

    Oxidation: The hexyloxy group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions. For example, the nitro group can be replaced by other substituents through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields the corresponding amine, while oxidation of the hexyloxy group yields the corresponding carboxylic acid.

Scientific Research Applications

(E)-1-[4-(Hexyloxy)phenyl]-2-(4-nitronaphthalen-1-yl)diazene has several scientific research applications:

    Chemistry: It is used as a photochromic compound in the study of molecular switches and light-responsive materials. Its ability to undergo reversible structural changes upon exposure to light makes it valuable in the development of smart materials.

    Biology: The compound can be used in the design of photoresponsive biomolecules and drug delivery systems. Its photochromic properties allow for controlled activation and deactivation of biological processes.

    Medicine: Research is ongoing into the use of azobenzenes in photopharmacology, where light is used to control the activity of pharmaceutical agents. This compound’s photoresponsive nature makes it a candidate for such applications.

    Industry: It is used in the development of optical data storage devices, sensors, and displays. The reversible photoisomerization of azobenzenes is harnessed in these technologies to store and retrieve information.

Mechanism of Action

The mechanism of action of (E)-1-[4-(Hexyloxy)phenyl]-2-(4-nitronaphthalen-1-yl)diazene involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible trans-cis isomerization around the diazene (N=N) bond. This structural change can alter the compound’s physical and chemical properties, such as its absorption spectrum, polarity, and reactivity.

The molecular targets and pathways involved in its action depend on the specific application. For example, in photopharmacology, the trans-cis isomerization can activate or deactivate a drug molecule, thereby controlling its interaction with biological targets.

Comparison with Similar Compounds

(E)-1-[4-(Hexyloxy)phenyl]-2-(4-nitronaphthalen-1-yl)diazene can be compared with other azobenzene derivatives, such as:

    Azobenzene: The parent compound with no substituents. It exhibits similar photochromic properties but lacks the functional groups that provide additional reactivity and specificity.

    4-(Dimethylamino)azobenzene: This compound has a dimethylamino group, which enhances its electron-donating properties and alters its absorption characteristics.

    Disperse Orange 3: A commercially used azobenzene dye with a nitro group and an amino group, known for its vivid color and photochromic behavior.

The uniqueness of this compound lies in its specific substituents, which confer distinct physical and chemical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

143868-09-1

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

(4-hexoxyphenyl)-(4-nitronaphthalen-1-yl)diazene

InChI

InChI=1S/C22H23N3O3/c1-2-3-4-7-16-28-18-12-10-17(11-13-18)23-24-21-14-15-22(25(26)27)20-9-6-5-8-19(20)21/h5-6,8-15H,2-4,7,16H2,1H3

InChI Key

YDOOPXUIKIDZBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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